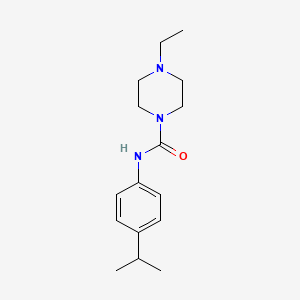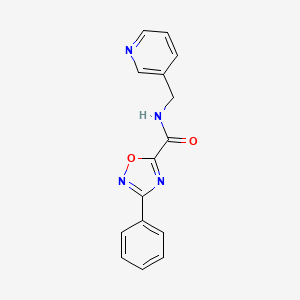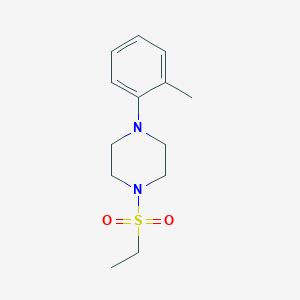
1-(3-phenoxybenzyl)decahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenoxybenzyl)decahydroquinoline, also known as PBQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and industry. PBQ is a bicyclic compound that contains a quinoline ring and a phenyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(3-phenoxybenzyl)decahydroquinoline is not fully understood. However, it has been suggested that 1-(3-phenoxybenzyl)decahydroquinoline may exert its antitumor, antiviral, and antibacterial activities by inhibiting the activity of enzymes involved in DNA replication and transcription. 1-(3-phenoxybenzyl)decahydroquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and RNA polymerase, an enzyme involved in transcription. 1-(3-phenoxybenzyl)decahydroquinoline has also been shown to inhibit the activity of the protease enzyme, which is involved in the replication of the hepatitis B virus and HIV.
Biochemical and Physiological Effects:
1-(3-phenoxybenzyl)decahydroquinoline has been shown to have various biochemical and physiological effects. 1-(3-phenoxybenzyl)decahydroquinoline has been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. 1-(3-phenoxybenzyl)decahydroquinoline has also been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 1-(3-phenoxybenzyl)decahydroquinoline has been shown to increase the expression of genes involved in the immune response, including interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-phenoxybenzyl)decahydroquinoline has several advantages and limitations for lab experiments. One advantage of 1-(3-phenoxybenzyl)decahydroquinoline is its broad-spectrum activity against various cancer cell lines, viruses, and bacteria. 1-(3-phenoxybenzyl)decahydroquinoline also has a relatively low toxicity profile compared to other chemotherapeutic agents. However, 1-(3-phenoxybenzyl)decahydroquinoline has several limitations, including poor solubility in water and low stability in acidic conditions. 1-(3-phenoxybenzyl)decahydroquinoline also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-phenoxybenzyl)decahydroquinoline. One future direction is the development of 1-(3-phenoxybenzyl)decahydroquinoline derivatives with improved solubility and stability. Another future direction is the study of 1-(3-phenoxybenzyl)decahydroquinoline in combination with other chemotherapeutic agents to enhance its effectiveness. The study of 1-(3-phenoxybenzyl)decahydroquinoline in animal models and clinical trials is also needed to determine its safety and efficacy as a therapeutic agent. Finally, the study of 1-(3-phenoxybenzyl)decahydroquinoline in other fields such as agriculture and industry may lead to the development of new and improved products.
Synthesemethoden
1-(3-phenoxybenzyl)decahydroquinoline can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde or ketone to form a tetrahydroquinoline, which is then cyclized to form the quinoline ring. The Friedlander synthesis involves the reaction of aniline with a ketone or aldehyde in the presence of an acid catalyst to form a quinoline derivative. The Mannich reaction involves the reaction of an amine, a ketone or aldehyde, and formaldehyde to form a β-amino carbonyl compound, which is then cyclized to form the quinoline ring. Among these methods, the Pictet-Spengler reaction is the most commonly used method for synthesizing 1-(3-phenoxybenzyl)decahydroquinoline.
Wissenschaftliche Forschungsanwendungen
1-(3-phenoxybenzyl)decahydroquinoline has been studied extensively for its potential use in various fields such as medicine, agriculture, and industry. In medicine, 1-(3-phenoxybenzyl)decahydroquinoline has been studied for its antitumor, antiviral, and antibacterial activities. 1-(3-phenoxybenzyl)decahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-phenoxybenzyl)decahydroquinoline has also been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV). In agriculture, 1-(3-phenoxybenzyl)decahydroquinoline has been studied for its potential use as a pesticide. 1-(3-phenoxybenzyl)decahydroquinoline has been shown to have insecticidal activity against various pests, including the cotton bollworm and the tobacco budworm. In industry, 1-(3-phenoxybenzyl)decahydroquinoline has been studied for its potential use as a corrosion inhibitor. 1-(3-phenoxybenzyl)decahydroquinoline has been shown to inhibit the corrosion of various metals, including steel and aluminum.
Eigenschaften
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-2-11-20(12-3-1)24-21-13-6-8-18(16-21)17-23-15-7-10-19-9-4-5-14-22(19)23/h1-3,6,8,11-13,16,19,22H,4-5,7,9-10,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNVBYIFCUFQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5331261.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
![5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5331271.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)
![2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5331286.png)



![N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide](/img/structure/B5331336.png)
![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)
![N-(3-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5331340.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5331348.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)